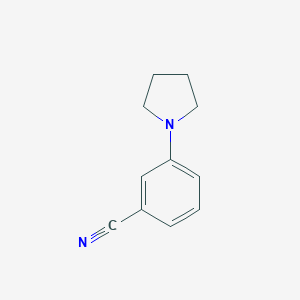
3-Pyrrolidin-1-ylbenzonitrile
Vue d'ensemble
Description
3-Pyrrolidin-1-ylbenzonitrile is a chemical compound with the CAS Number: 175696-73-8 . It has a molecular weight of 172.23 and its IUPAC name is 3-(1-pyrrolidinyl)benzonitrile .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as 3-Pyrrolidin-1-ylbenzonitrile, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Pyrrolidine compounds are often used in the development of clinically active drugs . The structure–activity relationship (SAR) of the studied compounds is often investigated to understand the influence of steric factors on biological activity .Physical And Chemical Properties Analysis
3-Pyrrolidin-1-ylbenzonitrile is a solid at room temperature . It has a melting point of 84°C .Applications De Recherche Scientifique
Biological Research
In biological research, “3-Pyrrolidin-1-ylbenzonitrile” could be used as a building block to synthesize more complex molecules that can interact with biological systems .
Chemical Research
As a relatively simple molecule with several functional groups, “3-Pyrrolidin-1-ylbenzonitrile” could be used in chemical research to study reactions involving nitriles or pyrrolidines .
Analytical Chemistry
“3-Pyrrolidin-1-ylbenzonitrile” could potentially be used as a standard or reagent in analytical chemistry .
Environmental Science
In environmental science, researchers could potentially use “3-Pyrrolidin-1-ylbenzonitrile” to study the behavior of nitriles and pyrrolidines in the environment .
Mécanisme D'action
Target of Action
Pyrrolidine alkaloids, a group to which this compound belongs, have been shown to interact with a variety of biological targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, leading to a range of biological activities . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Pyrrolidine alkaloids are known to influence a variety of biochemical pathways, leading to their diverse biological activities . The downstream effects would depend on the specific pathway and the context in which the compound is acting.
Pharmacokinetics
The compound’s molecular weight (17223) and physical form (solid) suggest that it may have reasonable bioavailability
Result of Action
Given the diverse biological activities of pyrrolidine alkaloids, it is likely that the compound could have a range of effects at the molecular and cellular level .
Action Environment
For instance, the compound is recommended to be stored at 4°C and protected from light, suggesting that these factors could affect its stability .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-pyrrolidin-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-9-10-4-3-5-11(8-10)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJBSSQWHKPDJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428157 | |
| Record name | 3-pyrrolidin-1-ylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidin-1-ylbenzonitrile | |
CAS RN |
175696-73-8 | |
| Record name | 3-(1-Pyrrolidinyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175696-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-pyrrolidin-1-ylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

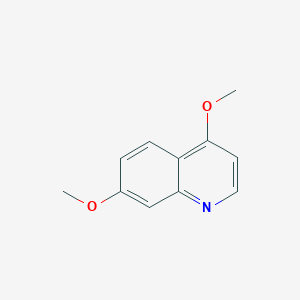
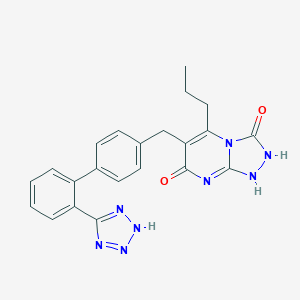
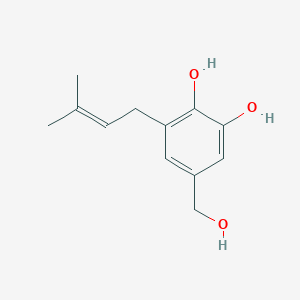



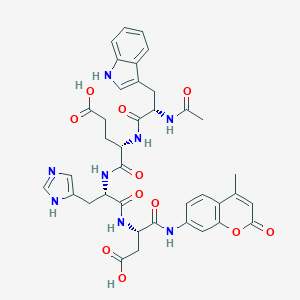
![7-[[[1-(oxolan-2-ylmethyl)tetrazol-5-yl]methyl-(2-phenylethyl)amino]methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B69676.png)
![3-Methylfuro[3,2-c]pyridine](/img/structure/B69677.png)
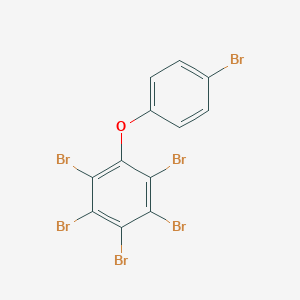
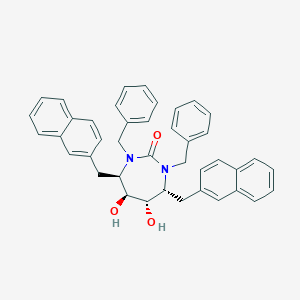

![4-(3-Trifluoromethyl-4H-thiochromeno[4,3-c]pyrazol-1-yl)-benzenesulfonamide](/img/structure/B69691.png)
